molecular formula C21H14F3N5O4S2 B2785528 2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid CAS No. 625373-44-6

2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid

Cat. No. B2785528
CAS RN: 625373-44-6
M. Wt: 521.49
InChI Key: YPQRIKWBZUTXMO-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with several functional groups . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . The molecule also has a trifluoromethyl group attached to the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and heterocyclic rings . The pyridine and thiazole rings likely contribute to the compound’s stability and reactivity .

Scientific Research Applications

Synthesis of 2-Amino-3-Cyano-4H-Chromenes

A novel base-metal multifunctional catalyst allows the synthesis of 2-amino-3-cyano-4H-chromenes from alcohols. These chromenes are generated in good to high yields and serve as valuable intermediates in organic synthesis .

Optoelectronic Properties in Dye-Sensitized Solar Cells (DSSCs)

The molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid is an important dye used in DSSCs. Theoretical studies using RHF and DFT methods reveal its structural, optoelectronic, and thermodynamic properties. Understanding these properties aids in optimizing DSSC performance .

properties

IUPAC Name

(2E)-2-[2-[[2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O4S2/c1-33-29-17(19(31)32)15-9-35-20(27-15)28-16(30)10-34-18-12(8-25)13(21(22,23)24)7-14(26-18)11-5-3-2-4-6-11/h2-7,9H,10H2,1H3,(H,31,32)(H,27,28,30)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQRIKWBZUTXMO-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid

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